molecular formula C12H16N2O4S B2404767 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396810-68-6

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2404767
CAS RN: 1396810-68-6
M. Wt: 284.33
InChI Key: PVYGRIKWGWXXDX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, also known as EOPB, is a sulfonamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology, and its mechanism of action has been a topic of interest for researchers.

Scientific Research Applications

Antiproliferative Activity

Novel derivatives, including those related to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrated significant antiproliferative effects, particularly against breast cancer and neuroblastoma cell lines. This suggests the potential of these compounds in developing new anticancer agents by exploiting the structure-activity relationship of benzenesulfonamide derivatives (Motavallizadeh et al., 2014).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups have been explored for their application in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and evaluated for their antimicrobial and antifungal activities. The structure-activity relationship of these compounds reveals potential for developing new antimicrobial and antifungal agents, highlighting the versatility of benzenesulfonamide derivatives in therapeutic applications (Zareef et al., 2007).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units has demonstrated their potential as photosensitizers. These studies provide insights into the suitability of these compounds for photocatalytic applications, including environmental remediation and solar energy conversion, due to their favorable fluorescence, singlet oxygen production, and photostability characteristics (Öncül, Öztürk, & Pişkin, 2021).

Carbonic Anhydrase Inhibitors

N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), with studies revealing their mechanisms of inhibition and potential therapeutic applications. These findings underscore the importance of benzenesulfonamide derivatives in designing inhibitors for various isoforms of carbonic anhydrase, which can be applied in treating conditions like glaucoma, epilepsy, and mountain sickness (Di Fiore et al., 2011).

properties

IUPAC Name

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-18-10-5-3-4-6-11(10)19(16,17)14-9-7-12(15)13-8-9/h3-6,9,14H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGRIKWGWXXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

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